5-Methoxy-2,3-dimethyl-1H-indole
Overview
Description
“5-Methoxy-2,3-dimethyl-1H-indole” is an organic compound with the CAS Number: 828-94-4 . It has a molecular weight of 175.23 and its IUPAC name is 2,3-dimethyl-1H-indol-5-yl methyl ether . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, indole derivatives are known to be involved in a variety of reactions. These include condensation reactions , reductive alkylation , and arylation reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.23 .
Scientific Research Applications
Medicinal Chemistry and Alzheimer's Disease Treatment
One significant application of derivatives of "5-Methoxy-2,3-dimethyl-1H-indole" is in the development of novel treatments for cognitive disorders such as Alzheimer's disease. A study by R. Nirogi et al. (2017) discusses the optimization of indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. This research led to the identification of a clinical candidate with high affinity and selectivity for human 5-HT6R, which is orally bioavailable and brain penetrant, showing robust preclinical efficacy for the treatment of cognitive disorders.
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
5-Methoxy-2,3-dimethyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, some indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .
Pharmacokinetics
The lipophilicity and drug-likeness of indole derivatives can influence their pharmacokinetic properties .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple targets . For example, some indole derivatives have shown anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2,3-dimethyl-1H-indole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to exhibit antiviral activity by inhibiting viral replication in host cells . Additionally, they can induce apoptosis in cancer cells, thereby inhibiting tumor growth . The exact cellular effects of this compound are still being studied, but it is expected to have similar impacts on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. Indole derivatives can act as enzyme inhibitors or activators, depending on the specific biochemical context They can also modulate gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as antiviral and anticancer activities . At high doses, they may cause toxic or adverse effects, including cellular damage and organ toxicity . The dosage-dependent effects of this compound are critical for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . Indole derivatives can affect metabolic flux and alter metabolite levels, which can have significant implications for cellular function and overall metabolism . The specific metabolic pathways of this compound are still being elucidated.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives can be transported by specific transporters or binding proteins, which influence their localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
5-methoxy-2,3-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSTUEGIANKNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232004 | |
Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828-94-4 | |
Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dimethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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